molecular formula C7H7NO B1207257 2-Aminobenzaldehyde CAS No. 529-23-7

2-Aminobenzaldehyde

Cat. No. B1207257
CAS RN: 529-23-7
M. Wt: 121.14 g/mol
InChI Key: FXWFZIRWWNPPOV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Aminobenzaldehyde derivatives can be achieved through various methods. An interesting approach involves the unexpected cascade reaction of 2-aminobenzaldehydes with primary amines catalyzed by scandium pentafluorobenzoate, leading to the efficient synthesis of a novel class of polycyclic ring-fused aminals (Mao et al., 2013). Additionally, the direct amidation of various aldehydes with dioxazolones, catalyzed by rhodium(III), affords 2-aminobenzaldehydes through CHO-directed C–H activation (Liu et al., 2018).

Molecular Structure Analysis

The molecular structure of 2-Aminobenzaldehyde derivatives is pivotal for their reactivity. For instance, the structures of the anhydro-polymers formed from 2-aminobenzaldehyde suggest complex interactions and transformations that these molecules can undergo, based on spectroscopic analysis (Albert & Yamamoto, 1966).

Chemical Reactions and Properties

2-Aminobenzaldehyde participates in numerous chemical reactions, showcasing its chemical versatility. For example, it undergoes a palladium-catalyzed cyclocarbonylation with hydrazines, presenting a facile synthesis pathway for 2-aminoisoindolin-1-ones (Han et al., 2013). Furthermore, it is involved in gold(I)-catalyzed unprecedented rearrangement reactions with propargyl amines to efficiently access 3-aminoquinolines (Patil et al., 2012).

Scientific Research Applications

Precursor to Acridines and Acridones

  • Scientific Field : Organic Chemistry
  • Application Summary : 2-Aminobenzaldehyde is used as a common substrate for the synthesis of acridines and acridones, which are heteroaromatic units that play an important role in various molecules exhibiting biological properties .
  • Methods of Application : The synthesis involves copper-catalyzed N-arylation followed by acid-mediated cyclization for acridines, and double copper-catalyzed N-arylation followed by cyclization for acridones .
  • Results or Outcomes : The compounds prepared from 2-Aminobenzaldehyde feature interesting photophysical properties and moderate biological activity was noticed in melanoma cells growth inhibition .

Substrate for Rhodium-Catalyzed Alkyne Hydroacylation

  • Scientific Field : Organic Chemistry
  • Application Summary : 2-Aminobenzaldehyde is used as a versatile substrate for rhodium-catalyzed alkyne hydroacylation, a process that results in the formation of a new C–C bond and delivers synthetically useful carbonyl-containing products .
  • Methods of Application : The process involves transition-metal-catalyzed variants and proceeds through an inherently unstable acyl metal intermediate .
  • Results or Outcomes : This approach has resulted in widespread applications due to its mild reaction conditions, control of enantio- and regioselectivity, and broad substrate scope .

Preparation of Quinoline Derivatives

  • Scientific Field : Medicinal Chemistry
  • Application Summary : 2-Aminobenzaldehyde is used in the preparation of quinoline derivatives, which are known for their antiviral properties .
  • Methods of Application : The specific methods of application are not detailed in the source .
  • Results or Outcomes : The outcome is the production of quinoline derivatives with antiviral properties .

Preparation of Electroluminescent Materials

  • Scientific Field : Material Science
  • Application Summary : 2-Aminobenzaldehyde is used in the preparation of electroluminescent materials for OLEDs .
  • Methods of Application : The specific methods of application are not detailed in the source .
  • Results or Outcomes : The outcome is the production of electroluminescent materials for OLEDs .

Friedlander-type Synthesis

  • Scientific Field : Organic Chemistry
  • Application Summary : 2-Aminobenzaldehyde is used in Friedlander-type synthesis .
  • Methods of Application : The specific methods of application are not detailed in the source .
  • Results or Outcomes : The outcome is the production of compounds via Friedlander-type synthesis .

Synthesis of α-Methyl Substituted Amino Acids

  • Scientific Field : Biochemistry
  • Application Summary : 2-Aminobenzaldehyde is used in the synthesis of α-methyl substituted amino acids using Ni (II) complexes of the Schiff base obtained from alanine .
  • Methods of Application : The complex was alkylated with isopropyl bromide, gramine iodomethylate, and methyl acrylate (in a Michael reaction) .
  • Results or Outcomes : The outcome is the production of α-methyl substituted amino acids .

Safety And Hazards

2-Aminobenzaldehyde is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

Future Directions

While specific future directions for 2-Aminobenzaldehyde are not mentioned in the search results, its use in the preparation of quinolines by the Friedländer synthesis and formation of trimeric and tetrameric condensation products suggest potential applications in the synthesis of complex organic compounds .

properties

IUPAC Name

2-aminobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO/c8-7-4-2-1-3-6(7)5-9/h1-5H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXWFZIRWWNPPOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6060183
Record name 2-Aminobenzaldehyde
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Molecular Weight

121.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Aminobenzaldehyde

CAS RN

529-23-7
Record name 2-Aminobenzaldehyde
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Record name 2-Aminobenzaldehyde
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Record name Benzaldehyde, 2-amino-
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Record name 2-Aminobenzaldehyde
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Record name 2-aminobenzaldehyde
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Record name ANTHRANILALDEHYDE
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Synthesis routes and methods I

Procedure details

Following the procedure described in U.S. Pat. No. 4,808,332, a reactor is charged with 2-(methylamino)ethanol (134 g, 1.8 moles), 4-fluorobenzaldehyde (74.4 g, 0.6 mole), potassium carbonate (82.8 g, 0.6 mole) and dimethylsulfoxide (750 ml), and the mixture is heated at 95° C. for 72 hours. The product mixture is cooled and poured into three liters of ice water. The yellow solid that precipitates is filtered, washed with water, and dried in a vacuum oven, mp 72° C. The 4-[N-(2-hydroxyethyl)-N-methylamino]benzaldehyde product is recrystallized from water as needle-like crystals.
Quantity
134 g
Type
reactant
Reaction Step One
Quantity
74.4 g
Type
reactant
Reaction Step One
Quantity
82.8 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
3 L
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

o-(trifluoroacetamido)benzaldehyde (4). To a suspension of o-nitrobenzaldehyde (3 g, 19.86 mmol) in 35% aqueous hydrochloric acid (35 ml) was added 21 g (93.1 mmol) of tin (II) chloride in small portions. The suspension was stirred at room temperature for 72 h, neutralized with 6N aqueous sodium hydroxide and extracted with chloroform (4×50 ml). The combined chloroform layers were dried over sodium sulphate and evaporated, yielding 1.87 g (78%) of o-aminobenzaldehyde 3. A part of this residue (1.26 g, 10.4 mmol) was dissolved in dry ethyl ether (5 ml). This solution was cooled to 0° C. and treated dropwise with trifluoroacetic anhydride (2 ml, 14.15 mmol), while magnetically stirred. The solution was stirred for 2 h at room temperature. The solvent was evaporated and the residue was chromatographed on silica gel, eluting with a 7:3 petroleum ether-dichloromethane mixture. Yield, 1.65 g (77%) of compound 4.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
35 mL
Type
solvent
Reaction Step Two
Quantity
21 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

2-Formamidophenol (m.p. 129° C.) is prepared by heating 2-aminophenol and formic acid (E. Bamberger, Chem. Ber., 1903, 36, p. 2052) and is formed together with anthranil by the oxidation of 2-aminobenzaldehyde with neutral permonosulfuric acid. 2-Acetamidophenol (m.p. 201° C.) is formed by the regulated acetylation of 2-aminophenol, by dissolving 2-acetamidophenol in caustic soda solution (Bamberger, loc. cit.) or by the reduction of 2-nitrophenol with tin and acetic acid (J. B. Tingle and L. F. Williams, Amer. Chem. J., 1907, 37, p. 57).
Quantity
0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

In a four-necked flask, there were placed 175 ml of water, 10.5 g of ferrous sulfate heptahydrate, 0.5 ml of concentrated hydrochloric acid and 6 g of o-nitrobenzaldehyde, then the flask was heated at 90° C. on a water-bath. Into the reaction mixture in the flask, 25 ml of a concentrated ammonia water was added in one-time with stirring, further 30 ml of ammonia water was added in three times in every 2 minutes. After finished the addition of ammonia water, the reaction mixture was subjected to steam distillation immediately. The distillate in an amount of 250 ml was collected in two times separately. The first distillate was cooled and the crystals precipitated were collected by filtration. The mother liquor obtained from the first distillate was combined with second distillate, and this mixture was saturated with sodium chloride, then was extracted with ether extract was dried with sodium sulfate, and ether was removed by distillation. The residue thus obtained was combined with the crystals precipitated from the first distillate and the mixture was dried to obtain 2.9 g of o-aminobenzaldehyde in the form of yellowish flake-like crystals.
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
ferrous sulfate heptahydrate
Quantity
10.5 g
Type
reactant
Reaction Step Five
Quantity
0.5 mL
Type
reactant
Reaction Step Five
Quantity
6 g
Type
reactant
Reaction Step Five
Name
Quantity
175 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Aminobenzaldehyde
Reactant of Route 2
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Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
2,050
Citations
M Singh, AK Paul, V Singh - Organic & Biomolecular Chemistry, 2020 - pubs.rsc.org
… practical approach has been devised for the synthesis of substituted 2-(2′-aminophenyl)benzothiazoles via a sulfur insertion strategy using isatin derivatives as 2-aminobenzaldehyde …
Number of citations: 14 pubs.rsc.org
MC Yan, Z Tu, C Lin, S Ko, J Hsu… - The Journal of Organic …, 2004 - ACS Publications
… Condensation of 2-Aminobenzaldehyde with Alkyl Nitro Olefins. After our study of … 2-aminobenzaldehyde with aryl nitro olefins, we examined the condensation of 2-aminobenzaldehyde …
Number of citations: 49 pubs.acs.org
S Zeghada, G Bentabed-Ababsa, O Mongin, W Erb… - Tetrahedron, 2020 - Elsevier
… Thus, by starting from a common substrate, 2-aminobenzaldehyde, we developed a general entry to both acridines and acridones. Besides, while methods to introduce specific …
Number of citations: 8 www.sciencedirect.com
P Levesque, PA Fournier - The Journal of Organic Chemistry, 2010 - ACS Publications
… In conclusion, we developed reaction conditions for the direct transformation of N-alkyl-2-aminobenzaldehyde to 3-ethoxycarbonylindoles. The reaction proceeds in moderate to good …
Number of citations: 64 pubs.acs.org
TL Hwang, WH Wang, TY Wang, HP Yu… - Bioorganic & Medicinal …, 2015 - Elsevier
… In the present study, a series 2-aminobenzaldehyde oxime and 2-aminobenzoate analogs were synthesized and their inhibitory effects on NsPs (CatG, Pr3, and HNE) were determined, …
Number of citations: 41 www.sciencedirect.com
A Albert, H Yamamoto - Journal of the Chemical Society B: Physical …, 1966 - pubs.rsc.org
… ,l and the condensation with 2-aminobenzaldehyde in the presence of strong acid to give … pH 3 it was in equilibrium with 2-aminobenzaldehyde, indicating that the trimer had bonds …
Number of citations: 17 pubs.rsc.org
MS Refat, AA Ibrahim - Spectrochimica Acta Part A: Molecular and …, 2008 - Elsevier
… After 2 h in the ice bath the deep red crystals of 2-aminobenzaldehyde phenylhydrazone are … The yield of 2-aminobenzaldehyde phenylhydrazone produced is 75% with mp 227–229. …
Number of citations: 15 www.sciencedirect.com
Y He, H Mahmud, R Moningka, CJ Lovely, HVR Dias - Tetrahedron, 2006 - Elsevier
… of the N-acryloyl-2-aminobenzaldehyde derivatives for the construction of pyrroloquinolones … the reactions of N-acryloyl-2-aminobenzaldehyde substrates with N-alkyl glycine derivatives…
Number of citations: 39 www.sciencedirect.com
KK Wang, GY Liu, YL Li, WW Zhou… - Journal of …, 2023 - Wiley Online Library
… 2-aminobenzaldehyde-derived … 2-aminobenzaldehyde with dialkyl acetylenedicarboxylates (Scheme 1D) [37]. Despite these significant achievements, employing 2-aminobenzaldehyde …
Number of citations: 3 onlinelibrary.wiley.com
G Brewer, CT Brewer, P Kamaras, S Prytkov… - Inorganica Chimica …, 2001 - Elsevier
… This is consistent with the general trend that the copper(II) and nickel(II) atoms of N 4 Schiff base complexes derived from 2-aminobenzaldehyde do not react with additional donors. …
Number of citations: 12 www.sciencedirect.com

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